Liwaconitine

Description

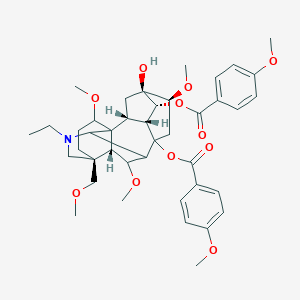

Liwaconitine (C₄₁H₅₃NO₁₁, molecular weight 735.88) is a diterpenoid alkaloid isolated from Aconitum forrestii (syn. Aconitum likiangense), a plant species within the Ranunculaceae family . This compound is part of the aconitine-type alkaloids, a class known for their complex polycyclic structures and significant pharmacological activities, including analgesic and anti-inflammatory effects. However, many aconitine alkaloids, including this compound, are also associated with high toxicity due to their interaction with voltage-gated sodium channels in neuronal cells.

The structural backbone of this compound consists of a tetracyclic diterpene skeleton with multiple oxygenated functional groups (e.g., ester, hydroxyl, and methoxy groups).

Properties

CAS No. |

86408-15-3 |

|---|---|

Molecular Formula |

C41H53NO11 |

Molecular Weight |

735.9 g/mol |

IUPAC Name |

[(2R,3R,4R,5S,6S,13S,17R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-8-(4-methoxybenzoyl)oxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |

InChI |

InChI=1S/C41H53NO11/c1-8-42-21-38(22-46-2)18-17-28(49-5)41-27-19-39(45)29(50-6)20-40(31(34(41)42)32(51-7)33(38)41,53-37(44)24-11-15-26(48-4)16-12-24)30(27)35(39)52-36(43)23-9-13-25(47-3)14-10-23/h9-16,27-35,45H,8,17-22H2,1-7H3/t27-,28?,29+,30-,31?,32?,33-,34?,35-,38+,39+,40?,41?/m1/s1 |

InChI Key |

RYCIRRXOFHVZHA-OTKWNMINSA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C8=CC=C(C=C8)OC)OC)OC)COC |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)C5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C8=CC=C(C=C8)OC)OC)OC)COC |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C8=CC=C(C=C8)OC)OC)OC)COC |

Synonyms |

8-O-(4-Methoxybenzoyl-forestine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks direct comparative data on liwaconitine and its analogs, the following framework outlines the key parameters typically used to evaluate structural and functional similarities among diterpenoid alkaloids.

Table 1: Comparative Analysis of this compound and Hypothetically Similar Compounds

Structural and Functional Insights

Structural Differentiation :

- This compound’s larger molecular weight (735.88) compared to typical aconitine analogs (e.g., 645.74 for aconitine) suggests additional substituents, possibly enhancing its lipophilicity and altering metabolic stability .

- The presence of specific oxygenated groups (e.g., hydroxyl) may influence its binding affinity to sodium channels, a critical determinant of toxicity and therapeutic effects .

Pharmacological Profile :

- Aconitine-type alkaloids generally exhibit dose-dependent cardiotoxicity and neurotoxicity. This compound’s toxicity profile remains unquantified in the provided sources, but structural parallels imply similar risks .

- Functional similarities (e.g., ester groups) may confer shared metabolic pathways, such as hydrolysis by esterases, which could mitigate or exacerbate toxicity .

Source-Specific Variability :

- This compound’s exclusive identification in Aconitum forrestii distinguishes it from alkaloids in other Aconitum species (e.g., aconitine in A. napellus). Geographic and genetic factors likely drive biosynthetic differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.